Home > Products > Screening Compounds P7569 > 6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one - 2097928-05-5

6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Catalog Number: EVT-3157708
CAS Number: 2097928-05-5
Molecular Formula: C17H21N7O
Molecular Weight: 339.403
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This section would introduce "6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one" and specify its classification within heterocyclic chemistry. It could be a potential pharmaceutical compound based on the prevalence of pyrimidine and piperidine moieties in medicinal chemistry, often exhibiting biological activities. [, , , ]

Future Directions

This final section would highlight potential avenues for further research involving “6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one”. This could involve optimizing its synthesis, exploring its structure-activity relationship to enhance its activity and selectivity, understanding its mechanism of action, or developing its formulation for specific applications. [, , , ]

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. It was synthesized in a study focusing on the development of new heterocyclic compounds. []
  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, developed for the treatment of Non-Small Cell Lung Cancer. It exhibits high specificity towards drug-resistant EGFR mutants and minimal activity against wild-type EGFR. []
  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. Studies demonstrate its vasodilatory effects in various blood vessels, including rat mesenteric artery and ovine pulmonary artery. [, ]
  • Compound Description: PF-04447943 is a selective, brain-penetrant PDE9A inhibitor, identified through structure-based drug design and currently under clinical trials for cognitive disorders. This compound effectively elevates central cGMP levels in rodents and exhibits procognitive activity in various animal models. []
  • Compound Description: This compound was the subject of a study that investigated its crystal structure, Hirshfeld surface analysis, and DFT calculations. []
Source and Classification

This compound can be referenced with the CAS number 2175979-56-1. It belongs to the class of compounds known for their pharmacological potential, particularly in the inhibition of various enzymes and receptors involved in disease processes.

Synthesis Analysis

The synthesis of 6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves several key steps typically associated with the formation of pyrazolo[3,4-d]pyrimidine derivatives:

  1. Starting Materials: The synthesis often begins with commercially available piperidine derivatives and pyrazolo[3,4-d]pyrimidine precursors.
  2. Reagents and Conditions: Common reagents include palladium-based catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium fluoride in a solvent mixture of dioxane and water. Reactions are generally conducted under an inert atmosphere at elevated temperatures (around 100 °C) for extended periods (24 hours) to ensure complete conversion.
  3. Mechanistic Pathway: The synthesis may involve cross-coupling reactions, where the piperidine moiety is introduced to the pyrazolo[3,4-d]pyrimidine scaffold through nucleophilic substitution or coupling reactions.

Relevant Technical Details

Ultrasonic-assisted methods have also been explored to enhance yields and reduce reaction times. Such methods utilize high-frequency sound waves to facilitate the mixing of reactants and improve reaction kinetics.

Molecular Structure Analysis

The molecular structure of 6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can be described as follows:

  • Molecular Formula: C₁₇H₁₉N₇O
  • Molecular Weight: Approximately 337.4 g/mol
  • Structural Features:
    • The compound contains a dihydropyridazine ring fused to a pyrazolo[3,4-d]pyrimidine core.
    • A methyl group is located at position 6 of the dihydropyridazine.
    • The piperidine ring is substituted at the 1-position with a methyl group from the pyrazolo[3,4-d]pyrimidine moiety.

Data and Analyses

Computational studies using methods like density functional theory could provide insights into the electronic properties and stability of this compound.

Chemical Reactions Analysis

Chemical reactions involving 6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically explore its reactivity in various contexts:

  1. Reactivity with Electrophiles: The nitrogen atoms in both the piperidine and pyrazolo rings can act as nucleophiles in electrophilic aromatic substitution reactions.
  2. Potential Degradation Pathways: Under acidic or basic conditions, hydrolysis or dealkylation could occur, leading to simpler derivatives.

Technical Parameters

Kinetic studies may reveal activation energies for these reactions, which are crucial for understanding their feasibility in synthetic applications.

Mechanism of Action

The mechanism of action for compounds like 6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one often involves:

  1. Target Interaction: These compounds are known to inhibit specific kinases such as Met kinase. The binding affinity and selectivity can be determined through in vitro assays.
  2. Biological Pathways: Inhibition of these kinases can disrupt signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy.

Relevant Data

Studies may include IC₅₀ values that quantify the potency of this compound against target enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one include:

  1. Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water due to its hydrophobic regions.
  2. Stability: Stability studies under various pH conditions could indicate its shelf-life and storage requirements.

Relevant Data

Melting points and boiling points are essential for characterizing solid-state properties but have not been explicitly reported in available literature.

Applications

The applications of 6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-y}piperidin -4-y)methyl]-2,3-dihydropyridazin -3-one span several fields:

  1. Pharmaceutical Development: Due to its kinase inhibition properties, it has potential uses in developing targeted cancer therapies.
  2. Research Tool: As a chemical probe for studying kinase signaling pathways in various biological systems.

Properties

CAS Number

2097928-05-5

Product Name

6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

IUPAC Name

6-methyl-2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one

Molecular Formula

C17H21N7O

Molecular Weight

339.403

InChI

InChI=1S/C17H21N7O/c1-12-3-4-15(25)24(21-12)10-13-5-7-23(8-6-13)17-14-9-20-22(2)16(14)18-11-19-17/h3-4,9,11,13H,5-8,10H2,1-2H3

InChI Key

UXCDCSXEUMWKPJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=NC4=C3C=NN4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.